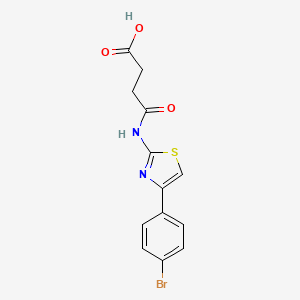
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with notable applications in various scientific fields. This compound features a furan ring attached to a quinazolinone moiety through a phenyl linker, with a chloro substituent enhancing its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.
Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.
Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.
Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:
Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.
Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.
Substitution: Reagents like NaOEt, LiOH in polar solvents.
Major Products:
Oxidation yields carboxylic acids or aldehydes.
Reduction typically yields amines or alcohols.
Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.
Wissenschaftliche Forschungsanwendungen
This compound has a diverse range of applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules, and in studying reaction mechanisms.
Biology: Investigated for its potential role in inhibiting specific enzymes or pathways, often in the context of drug discovery.
Medicine: Explored as a potential therapeutic agent, particularly in treating cancers or inflammatory diseases due to its ability to interact with specific biological targets.
Industry: Employed in creating specialty chemicals or advanced materials owing to its unique reactivity profile.
Wirkmechanismus
The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:
Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.
Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-furan-2-carboxamide: Shares structural similarities but lacks the quinazolinone moiety.
2-methyl-4-oxoquinazoline derivatives: Similar quinazolinone core but different substituents impacting reactivity and application.
Uniqueness:
The unique combination of a chloro-substituted quinazolinone with a furan carboxamide confers distinctive reactivity, allowing for more diverse chemical transformations and broader application potential.
Ready to dive deeper into any part of this?
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJTOJGQCODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789982.png)

![4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile](/img/structure/B2789986.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
![2,4-dichloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2789989.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)
![6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL](/img/structure/B2789993.png)
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)


![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)


